molecular formula C21H16BrF2NO B2899395 1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one CAS No. 1024200-15-4

1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one

Cat. No. B2899395
M. Wt: 416.266
InChI Key: UNWZYCBQMBAGNF-UHFFFAOYSA-N
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Description

This compound is a derivative of indolone, which is a type of heterocyclic compound. The indolone structure is a part of many biologically active compounds and pharmaceuticals. The compound you mentioned has several substituents on the indolone ring: a 3,4-difluorophenyl group, a 4-bromophenyl group, and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indolone precursor. The bromophenyl and difluorophenyl groups might be introduced via electrophilic aromatic substitution reactions. The methyl group could potentially be introduced through a methylation reaction .


Molecular Structure Analysis

The presence of the bromophenyl and difluorophenyl groups would likely have a significant impact on the compound’s molecular structure. These groups are electron-withdrawing, which would affect the electron density of the indolone ring. The methyl group, being electron-donating, would have the opposite effect .


Chemical Reactions Analysis

As for its reactivity, the compound might undergo reactions typical for indolones, such as nucleophilic addition at the carbonyl group or electrophilic aromatic substitution on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might increase its molecular weight and polarity .

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to investigate how the different substituents on the indolone ring affect these aspects .

properties

IUPAC Name

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrF2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWZYCBQMBAGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one

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